(2,5-dioxopyrrolidin-1-yl) N-cyclohexylcarbamate
Description
(2,5-dioxopyrrolidin-1-yl) N-cyclohexylcarbamate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules.
Properties
CAS No. |
80672-61-3 |
|---|---|
Molecular Formula |
C11H16N2O4 |
Molecular Weight |
240.26g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) N-cyclohexylcarbamate |
InChI |
InChI=1S/C11H16N2O4/c14-9-6-7-10(15)13(9)17-11(16)12-8-4-2-1-3-5-8/h8H,1-7H2,(H,12,16) |
InChI Key |
PEJKNOOOHMCWTM-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)ON2C(=O)CCC2=O |
Canonical SMILES |
C1CCC(CC1)NC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) N-cyclohexylcarbamate typically involves the reaction of cyclohexylamine with 2,5-pyrrolidinedione under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) N-cyclohexylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
(2,5-dioxopyrrolidin-1-yl) N-cyclohexylcarbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) N-cyclohexylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2,5-dioxopyrrolidin-1-yl) N-cyclohexylcarbamate
- 2,5-Pyrrolidinedione, 1-[[(cyclohexylamino)carbonyl]oxy]-
Uniqueness
Compared to similar compounds, (2,5-dioxopyrrolidin-1-yl) N-cyclohexylcarbamate is unique due to its specific structure and reactivity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
